FXIa-IN-1 is a novel compound designed as a reversible inhibitor of activated coagulation factor XI (FXIa), a key player in the coagulation cascade implicated in thrombosis. The inhibition of FXIa is particularly attractive for antithrombotic therapy because it may reduce the risk of bleeding compared to traditional anticoagulants. FXIa-IN-1 was developed through a structure-based design approach, focusing on achieving oral bioavailability and specificity for FXIa over other serine proteases.
The development of FXIa-IN-1 stems from extensive research conducted by pharmaceutical companies, particularly Bristol Myers Squibb, which has been at the forefront of identifying effective FXIa inhibitors. Initial compounds from their research laid the groundwork for further modifications leading to FXIa-IN-1.
FXIa-IN-1 falls under the classification of small molecule inhibitors specifically targeting serine proteases, particularly those involved in the coagulation pathway. Its mechanism of action involves reversible binding to the active site of FXIa, thereby inhibiting its enzymatic activity.
The synthesis of FXIa-IN-1 involved a de novo design strategy that utilized protein structure-based modeling. This approach allowed researchers to predict how modifications to the compound would affect its binding affinity and selectivity for FXIa.
The synthesis process began with the identification of key structural motifs that could effectively occupy the S1 pocket of FXIa. For instance, compounds were designed with chloroaryl and 3-aminoindazole moieties, which were shown to enhance binding interactions within the active site. The synthesis included iterative rounds of modification based on computational docking studies and X-ray crystallography data, which provided insights into optimal structural configurations for enhanced potency and selectivity.
FXIa-IN-1 features a complex molecular structure characterized by specific functional groups that facilitate interaction with the FXIa active site. The core structure typically includes:
The synthesized compound's molecular weight, hydrophobicity (logD), and polar surface area were optimized to ensure favorable pharmacokinetic properties. For example, data from various iterations showed that modifications led to IC50 values in the low nanomolar range for FXIa inhibition, indicating strong binding affinity.
The chemical reactions involved in synthesizing FXIa-IN-1 primarily included:
These reactions were carefully monitored using chromatographic techniques to ensure purity and yield of the final product. The reaction conditions were optimized based on solvent choice and temperature to maximize efficiency and minimize by-products.
FXIa-IN-1 functions by reversibly binding to the active site of activated coagulation factor XI, inhibiting its ability to cleave factor IX into its active form. This inhibition disrupts the intrinsic pathway of coagulation, thereby reducing thrombus formation.
Studies have demonstrated that FXIa-IN-1 exhibits a significant reduction in thrombin generation in vitro, supporting its potential as an effective antithrombotic agent. The compound's mechanism has been elucidated through kinetic assays showing competitive inhibition patterns against FXI substrates.
FXIa-IN-1 is typically characterized by:
Key chemical properties include:
Relevant data indicate that modifications aimed at enhancing solubility did not compromise potency, maintaining IC50 values below 50 nM against FXIa.
FXIa-IN-1 has significant potential applications in:
CAS No.: 4682-03-5
CAS No.: 11002-90-7
CAS No.: 3562-75-2
CAS No.: 14680-51-4
CAS No.: 54061-45-9